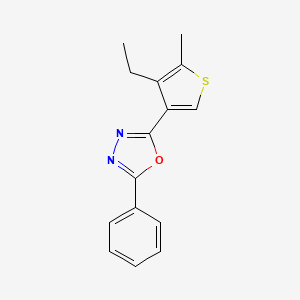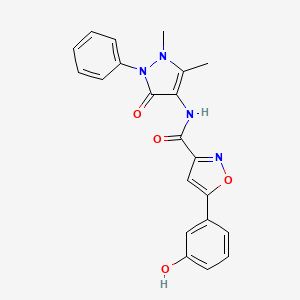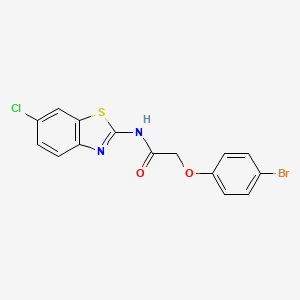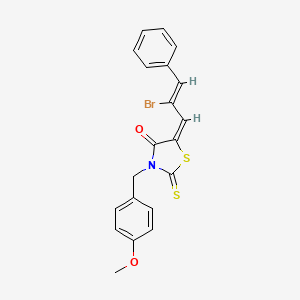
2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole, also known as EMT, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This molecule is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and proliferation. 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has also been found to inhibit the growth of bacteria, leading to a reduction in bacterial infections. In addition, 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has been shown to have anti-inflammatory and antioxidant properties, leading to a reduction in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole is also relatively easy to synthesize, allowing for large-scale production. However, one limitation of using 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole. One area of research is the development of new synthetic methods for 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole, which may lead to more efficient and cost-effective production. Another area of research is the study of 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole's potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the study of 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole's mechanism of action may lead to the development of new drugs that target specific pathways involved in disease progression.
Scientific Research Applications
2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has also been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(4-ethyl-5-methylthiophen-3-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-10(2)19-9-13(12)15-17-16-14(18-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCLVIACUXHEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)



![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4746558.png)
![methyl 3-[2-(benzylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4746562.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4746594.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4746598.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B4746618.png)
![3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4746625.png)
![ethyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746631.png)